molecular formula C9H5BrO2 B101683 6-Bromochromen-2-one CAS No. 19063-55-9

6-Bromochromen-2-one

Cat. No.: B101683
CAS No.: 19063-55-9
M. Wt: 225.04 g/mol
InChI Key: XXRJDOQENVGLJT-UHFFFAOYSA-N
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Description

6-Bromochromen-2-one, also known as 6-bromocoumarin, is an organic compound with the molecular formula C(_9)H(_5)BrO(_2). It is a derivative of chromen-2-one, where a bromine atom is substituted at the sixth position of the chromen ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromochromen-2-one can be synthesized through various methods. One common approach involves the bromination of chromen-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromochromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can yield the corresponding chromanol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 6-azidochromen-2-one or 6-thiocyanatochromen-2-one.

    Oxidation: Formation of 6-bromo-4-hydroxychromen-2-one.

    Reduction: Formation of 6-bromo-2-chromanone.

Scientific Research Applications

6-Bromochromen-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.

    Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromochromen-2-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For instance, its bromine atom can form halogen bonds with biological targets, affecting their function. The compound’s structure allows it to participate in various molecular interactions, influencing pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

    Chromen-2-one (Coumarin): The parent compound without the bromine substitution.

    7-Bromochromen-2-one: A bromine atom substituted at the seventh position.

    6-Chlorochromen-2-one: A chlorine atom substituted at the sixth position.

Uniqueness: 6-Bromochromen-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRJDOQENVGLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301844
Record name 6-bromochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19063-55-9
Record name 6-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146624
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Record name 19063-55-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromochromen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions has 6-bromochromen-2-one been reported to undergo with zinc enolates?

A1: this compound has been investigated for its reactivity with zinc enolates derived from various α-bromocarbonyl compounds [, , , , ]. Studies have explored its reactions with zinc enolates generated from 1-aryl-2,2-dibromoalkanones [, ], 1-aryl-2-bromoalkanones [, ], and 1-aryl-2-bromo-2-phenylethanone [, ]. These reactions primarily focus on exploring the synthetic potential of these reactions for forming more complex organic molecules.

Q2: Are there any other related chromen-2-one derivatives investigated in similar reactions?

A2: Yes, besides this compound, researchers have also studied the reactivity of 3-aroyl-6-bromochromen-2-ones [, ] and 2-benzoylbenzo[f]chromen-3-one [, ] with zinc enolates derived from similar α-bromocarbonyl compounds. This suggests an interest in understanding the influence of different substituents and core structures on the reaction outcome.

Q3: What is the significance of using zinc enolates in these reactions?

A3: Zinc enolates are known for their versatility in organic synthesis, offering controlled reactivity and regioselectivity in various reactions [, , , , ]. Their use with this compound and its derivatives allows researchers to explore new synthetic pathways for constructing complex molecules, potentially with applications in medicinal chemistry and materials science.

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